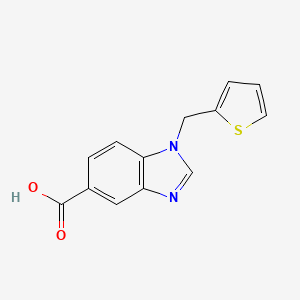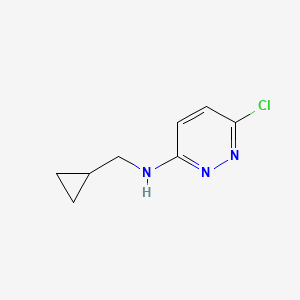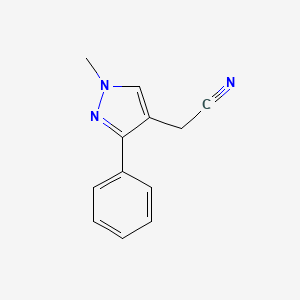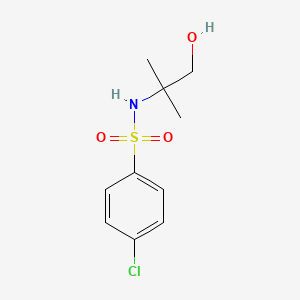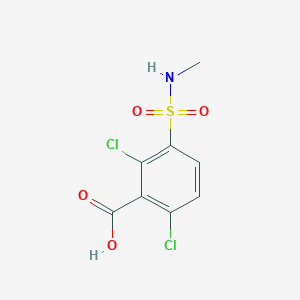![molecular formula C12H11N3O3S B1460972 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 1105194-03-3](/img/structure/B1460972.png)
2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
説明
The compound “2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid” is also known as Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- . It has a molecular formula of C15H13NO3 and a molecular weight of 255.2686 .
Synthesis Analysis
The synthesis of this compound could potentially involve the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is AZPJXONNBLOZFE-UHFFFAOYSA-N .Chemical Reactions Analysis
The Mannich reaction is a key reaction that could be involved in the formation of this compound . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base. The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.2686 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Chemical Synthesis and Design Mimics
A new class of constrained heterocyclic γ-amino acids, built around a thiazole ring, showcases the versatility of thiazole derivatives, including 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid, in mimicking secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. The development of orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) through a short and versatile chemical route emphasizes their potential in protein structure design and understanding (Mathieu et al., 2015).
Biological Activity and Antimicrobial Properties
Thiazole derivatives, including 2-amino-1,3-thiazole-4-carboxylic acid compounds, have been synthesized and found to exhibit significant biological activities. Preliminary bioassays highlight their fungicidal and antivirus activities, indicating a promising avenue for research into new strategies for fungi and virus control. Compounds derived from 2-amino-1,3-thiazole-4-carboxylic acid have shown good activity against several fungi and the Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications and disease management (Fengyun et al., 2015).
Synthesis of Novel Derivatives for Antimicrobial Study
The creation of 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives from aromatic aldehyde reactions has paved the way for the synthesis of compounds with potential antimicrobial properties. The structured approach leading to imide derivatives offers a methodical pathway for exploring the antimicrobial effectiveness of thiazole compounds, underscoring their importance in developing new antibiotics or agents against resistant strains (Al Dulaimy et al., 2017).
Structural Studies and Helical Oligomers
Further structural studies on ATC oligomers, including those derived from 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid, have elucidated their ability to adopt well-defined helical structures in various solvents. These findings are critical for the design of peptide mimetics and the development of novel therapeutic agents, showcasing the structural versatility and potential of thiazole-based amino acids in mimicking complex biological structures (Mathieu et al., 2013).
特性
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-3-2-4-8(5-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNSQRFNFNRUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)
![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
